molecular formula C19H25NO4 B2469839 6-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide CAS No. 868153-42-8

6-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide

Cat. No. B2469839
M. Wt: 331.412
InChI Key: LHBFTLFELBUTEO-UHFFFAOYSA-N
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Description

6-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide , also known by its chemical formula C_{20}H_{27}NO_4 , is a synthetic compound with intriguing pharmacological properties. It belongs to the class of chromene derivatives and exhibits a unique combination of structural features.



Synthesis Analysis

The synthesis of this compound involves several steps, including condensation reactions , oxidation , and cyclization . Researchers have successfully prepared it through organic synthesis routes, but the exact methodologies may vary. Further studies are needed to optimize the synthesis process for better yields and purity.



Molecular Structure Analysis

The molecular structure of 6-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide reveals the following key features:



  • A chromene core with a carboxamide substituent.

  • The methoxy group at position 6 enhances its lipophilicity.

  • The 2,4,4-trimethylpentan-2-yl side chain contributes to its hydrophobic character.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, such as hydrolysis , esterification , and oxidation . Its reactivity depends on the functional groups present. Researchers have explored its behavior under different conditions to understand its chemical versatility.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Melting Point : Varies depending on the crystalline form.

    • Solubility : Moderately soluble in organic solvents.

    • Color : Typically pale yellow or off-white.



  • Chemical Properties :

    • Stability : Stable under ambient conditions.

    • Acid-Base Behavior : Exhibits weak acidic properties.

    • UV-Vis Absorption : Displays characteristic absorption bands in the UV range.




Scientific Research Applications

Structural and Physical Properties

The structural characteristics of chromene derivatives, including 6-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide, have been extensively studied. For example, Reis et al. (2013) examined the crystalline structure of similar chromene compounds, highlighting the anti-rotamer conformation and the trans- or cis-relationship between amide O atom and the O atom of the pyran ring, which could be relevant for understanding the physical properties and reactivity of 6-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide (Reis et al., 2013).

Fluorescence Properties

The fluorescence properties of chromene derivatives have been investigated, indicating potential applications in sensing and imaging. Shi et al. (2017) synthesized and characterized various benzo[c]coumarin carboxylic acids, demonstrating their excellent fluorescence in both solution and solid states, which suggests that derivatives like 6-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide could be explored for similar applications (Shi et al., 2017).

GPR35 Agonist Potential

The compound has been linked to the G protein-coupled receptor GPR35. Thimm et al. (2013) developed a potent and selective GPR35 agonist, providing a foundational understanding of the receptor's binding and activity. This suggests potential pharmacological applications for 6-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide in targeting GPR35 for therapeutic purposes (Thimm et al., 2013).

Synthetic Applications

The synthetic versatility of chromene derivatives has been demonstrated through various chemical reactions. Bacchi et al. (2005) reported on the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes to yield chromene derivatives. This research outlines methodologies that could be applied to synthesize and modify compounds like 6-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide, enhancing its utility in chemical synthesis (Bacchi et al., 2005).

Alzheimer's Disease Research

The potential therapeutic applications of chromene derivatives in Alzheimer's disease have been explored. Saeedi et al. (2017) synthesized novel chromenones linked to a 1,2,3-triazole ring system and evaluated their anti-ChE activity. One compound demonstrated significant neuroprotective effects and anti-acetylcholinesterase activity, suggesting that similar compounds, including 6-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide, could be further investigated for their potential in treating neurodegenerative diseases (Saeedi et al., 2017).

Safety And Hazards


  • Toxicity : Limited data available; caution advised during handling.

  • Environmental Impact : Proper disposal practices are essential.

  • Health Risks : Potential skin and eye irritant; use appropriate protective measures.


Future Directions

Researchers should focus on the following aspects:



  • Biological Activity : Investigate its potential as an anticancer , antimicrobial , or anti-inflammatory agent.

  • Structure-Activity Relationship : Explore modifications to enhance efficacy.

  • Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion.

  • Clinical Trials : Evaluate its safety and efficacy in human trials.


properties

IUPAC Name

6-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-18(2,3)11-19(4,5)20-16(21)14-10-12-9-13(23-6)7-8-15(12)24-17(14)22/h7-10H,11H2,1-6H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBFTLFELBUTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide

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